molecular formula C15H22N2O3 B4425179 N-(3-methyl-1-oxo-1-piperidin-1-ylbutan-2-yl)furan-2-carboxamide

N-(3-methyl-1-oxo-1-piperidin-1-ylbutan-2-yl)furan-2-carboxamide

Cat. No.: B4425179
M. Wt: 278.35 g/mol
InChI Key: MBJZYNUMAPIHII-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-methyl-1-oxo-1-piperidin-1-ylbutan-2-yl)furan-2-carboxamide is a synthetic compound that belongs to the class of furan carboxamides This compound is characterized by its unique structure, which includes a furan ring attached to a carboxamide group, and a piperidine ring substituted with a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-methyl-1-oxo-1-piperidin-1-ylbutan-2-yl)furan-2-carboxamide typically involves the reaction of a furan carboxylic acid derivative with a piperidine derivative. One common method involves the use of a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond between the carboxylic acid and the amine group of the piperidine derivative. The reaction is usually carried out in an organic solvent such as dichloromethane under mild conditions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

N-(3-methyl-1-oxo-1-piperidin-1-ylbutan-2-yl)furan-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its potential therapeutic effects, including analgesic and anti-inflammatory properties.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of N-(3-methyl-1-oxo-1-piperidin-1-ylbutan-2-yl)furan-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may act as an agonist or antagonist at certain neurotransmitter receptors, influencing pain perception and inflammation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3-methyl-1-oxo-1-piperidin-1-ylbutan-2-yl)furan-2-carboxamide is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its combination of a furan ring and a piperidine ring with a methyl substitution makes it a versatile compound for various applications .

Properties

IUPAC Name

N-(3-methyl-1-oxo-1-piperidin-1-ylbutan-2-yl)furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O3/c1-11(2)13(15(19)17-8-4-3-5-9-17)16-14(18)12-7-6-10-20-12/h6-7,10-11,13H,3-5,8-9H2,1-2H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBJZYNUMAPIHII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)N1CCCCC1)NC(=O)C2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(3-methyl-1-oxo-1-piperidin-1-ylbutan-2-yl)furan-2-carboxamide
Reactant of Route 2
Reactant of Route 2
N-(3-methyl-1-oxo-1-piperidin-1-ylbutan-2-yl)furan-2-carboxamide
Reactant of Route 3
Reactant of Route 3
N-(3-methyl-1-oxo-1-piperidin-1-ylbutan-2-yl)furan-2-carboxamide
Reactant of Route 4
Reactant of Route 4
N-(3-methyl-1-oxo-1-piperidin-1-ylbutan-2-yl)furan-2-carboxamide
Reactant of Route 5
Reactant of Route 5
N-(3-methyl-1-oxo-1-piperidin-1-ylbutan-2-yl)furan-2-carboxamide
Reactant of Route 6
N-(3-methyl-1-oxo-1-piperidin-1-ylbutan-2-yl)furan-2-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.